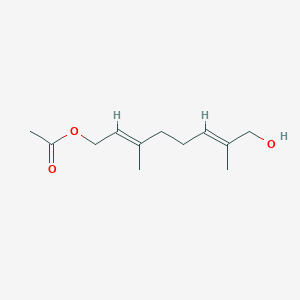

8-Hydroxygeranyl acetate

Description

Contextualization within Monoterpenoids and Terpenoids

Terpenoids are a large and varied class of naturally occurring organic chemicals derived from the five-carbon isoprene (B109036) unit. The classification of terpenoids is based on the number of these isoprene units they contain. Monoterpenoids, which are composed of two isoprene units, are a significant subgroup of this family. evitachem.com

8-Hydroxygeranyl acetate (B1210297), with its molecular formula C12H20O3, is classified as an acyclic monoterpenoid acetate. evitachem.comwikidata.org It is structurally related to geranyl acetate, differing by the presence of a hydroxyl group at the C-8 position. evitachem.com This structural feature is a result of the specific biosynthetic pathways in certain plants, such as those in the mint family, where it can be found in their essential oils. evitachem.com

The fundamental building blocks of all terpenoids, including 8-hydroxygeranyl acetate, are isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.gov The biosynthesis of monoterpenes commences with the formation of geranyl diphosphate (GPP) from the condensation of IPP and DMAPP. nih.gov Subsequent enzymatic modifications, such as hydrolysis and acetylation, lead to the formation of compounds like geranyl acetate and, through further oxidation, this compound. orgsyn.orgnih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H20O3 | evitachem.comwikidata.org |

| Molecular Weight | 212.28 g/mol | evitachem.com |

| CAS Number | 37905-03-6 | evitachem.comwikidata.org |

| Appearance | Colorless liquid | evitachem.com |

| Odor | Characteristic floral scent | evitachem.com |

| Boiling Point | Approximately 242°C (468°F) | evitachem.com |

| Solubility | Insoluble in water; soluble in organic solvents | evitachem.com |

| Density | Specific gravity around 0.907 at room temperature | evitachem.com |

Significance as a Biosynthetic Intermediate in Natural Product Research

The primary significance of this compound in natural product research lies in its role as a crucial biosynthetic intermediate. evitachem.comorgsyn.org It is a key precursor in the biosynthesis of iridoids, a class of monoterpenoids characterized by a cyclopentane (B165970) ring fused to a six-membered oxygen-containing ring. numberanalytics.com Iridoids themselves are precursors to a vast array of biologically important compounds, including many monoterpene indole (B1671886) alkaloids (MIAs). orgsyn.orgorgsyn.org

The biosynthetic pathway leading to iridoids begins with geraniol (B1671447). nih.govnumberanalytics.com Geraniol undergoes hydroxylation at the C-8 position, catalyzed by the enzyme geraniol-8-hydroxylase (G8H), to form 8-hydroxygeraniol. nih.govwikipedia.org This intermediate is then oxidized by 8-hydroxygeraniol oxidoreductase (8HGO) to produce 8-oxogeranial. nih.govresearchgate.net Through a series of cyclization and reduction steps catalyzed by iridoid synthase (ISY), 8-oxogeranial is converted into the characteristic iridoid skeleton. nih.govresearchgate.net While the direct precursor to this cyclization is 8-oxogeranial, the formation of 8-hydroxygeraniol, and by extension its acetylated form, this compound, is a critical upstream step. nih.gov

The study of this pathway is essential for understanding the production of valuable natural products. For instance, secologanin, a secoiridoid, is a key intermediate in the formation of important indole alkaloids. evitachem.comwikipedia.org Research into the enzymatic conversions involving 8-hydroxygeraniol and its derivatives provides insights into the complex metabolic networks within plants and opens avenues for the biotechnological production of these valuable compounds. genscript.comfrontiersin.org

Detailed Research Findings: The Iridoid Biosynthetic Pathway

The elucidation of the iridoid biosynthetic pathway has been a subject of extensive research. Studies in plants like Catharanthus roseus (Madagascar periwinkle) and various Nepeta (catmint) species have been instrumental in identifying the key enzymes and intermediates. nih.govresearchgate.net

The initial steps involve the universal terpene precursors IPP and DMAPP, which are converted to geranyl diphosphate (GPP) by geranyl diphosphate synthase (GES). nih.gov GPP is then hydrolyzed to geraniol. nih.gov The subsequent critical steps are:

Hydroxylation: Geraniol is hydroxylated to 8-hydroxygeraniol by geraniol-8-hydroxylase (G8H). nih.govresearchgate.net

Oxidation: 8-hydroxygeraniol is oxidized to 8-oxogeranial by 8-hydroxygeraniol oxidoreductase (8HGO). nih.govresearchgate.net

Cyclization: Iridoid synthase (ISY) catalyzes the cyclization of 8-oxogeranial to form the iridoid scaffold. nih.govresearchgate.net

The acetate form, this compound, can be readily converted back to 8-hydroxygeraniol, thus feeding into this central pathway. orgsyn.org This highlights the metabolic flexibility and the central role of these C8-oxygenated geraniol derivatives in the biosynthesis of a diverse array of natural products.

Structure

3D Structure

Properties

CAS No. |

37905-03-6 |

|---|---|

Molecular Formula |

C12H20O3 |

Molecular Weight |

212.28 g/mol |

IUPAC Name |

[(2E,6E)-8-hydroxy-3,7-dimethylocta-2,6-dienyl] acetate |

InChI |

InChI=1S/C12H20O3/c1-10(7-8-15-12(3)14)5-4-6-11(2)9-13/h6-7,13H,4-5,8-9H2,1-3H3/b10-7+,11-6+ |

InChI Key |

HZIJXISIZGWHAY-NXAIOARDSA-N |

Isomeric SMILES |

C/C(=C\COC(=O)C)/CC/C=C(\C)/CO |

Canonical SMILES |

CC(=CCOC(=O)C)CCC=C(C)CO |

Origin of Product |

United States |

Natural Occurrence and Biological Distribution

Isolation from Plant Sources

While 8-hydroxygeranyl acetate (B1210297) is a known biosynthetic precursor, its isolation from plant sources is not widely documented in scientific literature, likely due to its transient nature as an intermediate in metabolic pathways. However, its presence can be inferred in plants that contain its precursor, geranyl acetate, and the necessary biosynthetic enzymes.

Lamiaceae (Mint Family): The Lamiaceae family is a rich source of essential oils containing a variety of monoterpenes. While direct isolation of 8-hydroxygeranyl acetate from this family is not explicitly detailed in readily available literature, the precursor compound, geranyl acetate, has been identified in the essential oil of Clinopodium macrostemum, a member of this family. The enzymatic machinery for the hydroxylation of geranyl acetate to this compound is plausible within this family, suggesting its potential, yet unconfirmed, presence.

Zanthoxylum piperitum: The essential oil of Zanthoxylum piperitum, commonly known as Japanese pepper, has been reported to contain geranyl acetate. As with the Lamiaceae family, the presence of the precursor suggests the possibility of its conversion to this compound within the plant's metabolic processes, although direct isolation has not been reported.

Apocynaceae Family: There is strong biochemical evidence for the presence of this compound in plants of the Apocynaceae family, such as Catharanthus roseus (Madagascar periwinkle). This plant is a well-known producer of monoterpene indole (B1671886) alkaloids, and this compound is a key intermediate in the biosynthetic pathway leading to these medicinally important compounds.

The following table summarizes the reported occurrence of geranyl acetate, the direct precursor to this compound, in selected plant species.

| Family | Species | Compound Detected |

| Lamiaceae | Clinopodium macrostemum | Geranyl acetate |

| Rutaceae | Zanthoxylum piperitum | Geranyl acetate |

| Apocynaceae | Catharanthus roseus | (Implied presence of this compound as a biosynthetic intermediate) |

This compound is expected to be found in the essential oils and extracts of plants where it is biosynthesized. evitachem.com However, due to its reactivity and role as a metabolic intermediate, it may be present in low concentrations, making its detection and isolation challenging. The presence of geranyl acetate in various essential oils suggests that its hydroxylated derivative could also be present, pending further analytical studies for confirmation. The table below lists some essential oils where the precursor, geranyl acetate, has been identified.

| Essential Oil Source | Key Monoterpene Acetates |

| Clinopodium macrostemum | Geranyl acetate |

| Zanthoxylum piperitum | Geranyl acetate |

| Melissa officinalis | Geranyl acetate |

Detection in Other Biological Systems

Currently, there is no available scientific literature that documents the detection or isolation of this compound in other biological systems such as insects or animals. The research on this compound has predominantly focused on its role in plant biochemistry.

Biosynthetic Pathways and Enzymatic Mechanisms

Precursors and Early Biosynthetic Steps

The biosynthesis of 8-hydroxygeranyl acetate (B1210297) begins with fundamental precursors from the terpenoid pathway, which are then modified by specific enzymes to introduce the necessary functional groups for further elaboration.

The journey to 8-hydroxygeranyl acetate starts with geranyl pyrophosphate (GPP), a central C10 intermediate in the isoprenoid biosynthesis pathway. wikipedia.org GPP is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.org The first committed step towards this branch of monoterpene synthesis is the hydrolysis of GPP to geraniol (B1671447), a reaction catalyzed by the enzyme geraniol synthase (GES). mdpi.com

Geraniol then serves as the direct substrate for hydroxylation. mdpi.com While the primary focus is often on the biosynthesis of 8-hydroxygeraniol, its acetylated form, this compound, is also a key player. nih.govevitachem.com In laboratory settings, 8-hydroxygeraniol can be readily prepared from geranyl acetate, highlighting the close chemical relationship between these compounds. nih.govwikipedia.orgresearchgate.net This suggests that in vivo, geraniol may be acetylated to geranyl acetate before or after the hydroxylation step, or 8-hydroxygeraniol itself may be acetylated. The synthesis of this compound from geranyl acetate is a well-established two-step laboratory procedure involving oxidation followed by deacetylation to yield 8-hydroxygeraniol. nih.govorgsyn.orgorgsyn.org

The critical hydroxylation step is performed by Geraniol 8-hydroxylase (G8H), a cytochrome P450-dependent monooxygenase. mdpi.comresearchgate.netnih.gov This enzyme, which belongs to the CYP76 family, specifically hydroxylates geraniol at the C-8 position to produce 8-hydroxygeraniol. mdpi.comwikipedia.orgresearchgate.net This enzymatic transformation is a pivotal regulatory point in the biosynthesis of secologanin and, consequently, the vast array of monoterpene indole (B1671886) alkaloids. researchgate.net

The functional characterization of G8H has been achieved through the reconstitution of the enzyme and its necessary partner, NADPH-cytochrome P450 reductase (CPR), in systems like E. coli. nih.gov These studies confirm that the enzyme catalyzes the formation of 8-hydroxygeraniol from geraniol. nih.gov

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Function |

|---|---|---|---|---|

| Geraniol Synthase | GES | Geranyl Pyrophosphate (GPP) | Geraniol | Hydrolyzes GPP to form the initial monoterpene alcohol. mdpi.com |

| Geraniol 8-Hydroxylase | G8H (CYP76B6) | Geraniol | 8-Hydroxygeraniol | Catalyzes the key hydroxylation step at the C-8 position. mdpi.comwikipedia.orgresearchgate.net |

Subsequent Biotransformations and Downstream Metabolites

Following its formation, 8-hydroxygeraniol (derived from or related to this compound) undergoes a series of enzymatic reactions, channelling it towards the production of complex alkaloids.

8-Hydroxygeraniol is a substrate for 8-hydroxygeraniol dehydrogenase (8HGO), also known as 8-hydroxygeraniol oxidoreductase. wikipedia.orguniprot.org This enzyme catalyzes two successive oxidation steps, converting 8-hydroxygeraniol first to 8-hydroxygeranial and then to 8-oxogeranial. uniprot.orgresearchgate.net This dehydrogenase is crucial for the pathway that leads to precursors of terpenoid indole alkaloids. uniprot.org

8-Hydroxygeraniol is a well-established intermediate in the biosynthesis of secologanin. wikipedia.org After its conversion to 8-oxogeranial, the iridoid synthase (IS) enzyme catalyzes a key cyclization step to form nepetalactol. nih.govnih.gov A series of further enzymatic modifications, including glycosylation, methylation, and oxidative cleavage by secologanin synthase (SLS), ultimately yields secologanin. mdpi.comresearchgate.net Secologanin is the central monoterpene precursor that condenses with tryptamine to form strictosidine, the universal precursor for all monoterpene indole alkaloids. mdpi.comnih.govnih.gov

| Metabolite | Key Enzyme(s) | Significance |

|---|---|---|

| 8-Hydroxygeraniol | Geraniol 8-Hydroxylase (G8H) | Product of initial hydroxylation. mdpi.comwikipedia.org |

| 8-Oxogeranial | 8-Hydroxygeraniol Dehydrogenase (8HGO) | Product of two-step oxidation of 8-hydroxygeraniol. wikipedia.orguniprot.org |

| Nepetalactol | Iridoid Synthase (IS) | First cyclized intermediate in the pathway. nih.gov |

| Secologanin | Secologanin Synthase (SLS) and others | Key monoterpene that combines with tryptamine. mdpi.com |

As an early precursor to secologanin, 8-hydroxygeraniol (and by extension, its acetate form) is fundamental to the biosynthesis of over 3,000 monoterpene indole alkaloids (MIAs). nih.govnih.gov These alkaloids exhibit immense structural diversity and significant pharmacological activities.

Strychnine: The biosynthesis of the notorious poison strychnine begins with the condensation of tryptamine and secologanin, catalyzed by strictosidine synthase, to form strictosidine. wikipedia.orgwordpress.com The complete pathway from this point to strychnine has been elucidated, involving a complex series of enzymatic reactions including rearrangements, oxidations, and cyclizations. wikipedia.orgmpg.denih.gov

Vinblastine: Similarly, the vital anticancer drug vinblastine is also derived from strictosidine. nih.gov The biosynthesis of vinblastine is one of the longest and most complex known plant metabolic pathways, involving over 30 enzymatic steps to produce the precursor molecules catharanthine and vindoline, which are then coupled to form vinblastine. nih.govacs.orgescholarship.orgresearchgate.net The entire pathway has been successfully reconstituted in engineered yeast, underscoring the foundational role of the early intermediates derived from geraniol. nih.govescholarship.org

Genetic and Molecular Basis of Biosynthesis

The biosynthesis of this compound is intricately linked to the broader pathway of iridoid and monoterpene indole alkaloid production in plants. The core structure, 8-hydroxygeraniol, is a pivotal intermediate synthesized from geraniol through enzymatic oxidation. nih.gov This section details the genetic and molecular underpinnings of this biosynthetic process, focusing on the key genes and enzymes responsible for the formation of the 8-hydroxygeranyl moiety.

Identification and Characterization of Relevant Genes and Enzymes

The formation of the 8-hydroxygeranyl backbone is a critical step in the biosynthesis of a vast array of bioactive plant-specialized metabolites. Research has led to the identification and characterization of several key enzymes and their corresponding genes that participate in this pathway, primarily in medicinal plants like Catharanthus roseus and olive (Olea europaea). nih.gov

The initial precursor for this pathway is geraniol, which undergoes oxidation to form 8-hydroxygeraniol. nih.gov This reaction is catalyzed by Geraniol 8-oxidase (G8O) , a cytochrome P450-dependent monooxygenase. In Catharanthus roseus, this enzyme has been identified as CYP76B6 . This enzyme is capable of performing two successive oxidation steps, converting geraniol first to 8-hydroxygeraniol and subsequently to 8-oxogeraniol. nih.gov

Following the initial hydroxylation, 8-hydroxygeraniol oxidoreductase (8-HGO) , an alcohol dehydrogenase, further oxidizes 8-hydroxygeraniol to 8-oxogeranial. nih.gov Homologues of the genes encoding these enzymes have been identified in various plant species that produce iridoids, indicating a conserved biosynthetic pathway. For instance, in olive fruits, homologues of the C. roseus enzymes, including iridoid synthase (ISY) and 8-hydroxygeraniol oxidoreductase (8HGO), have been identified. nih.gov

The subsequent key enzyme in the iridoid pathway is Iridoid Synthase (ISY) . This enzyme catalyzes the reductive cyclization of 8-oxogeranial to form the characteristic cyclopentane-[c]-pyran skeleton of iridoids. nih.govresearchgate.net While ISY acts on a downstream product of the 8-hydroxygeranyl moiety, its characterization is crucial for understanding the metabolic fate of this important intermediate. ISY belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.gov

The final step to form this compound would involve the acetylation of 8-hydroxygeraniol. While the direct enzymatic acetylation of 8-hydroxygeraniol in vivo is not as extensively characterized as its oxidation, the enzymatic synthesis of the related compound, geranyl acetate, from geraniol and acetic acid has been demonstrated using lipases, suggesting the potential for a similar enzymatic reaction to form this compound. researchgate.net

Table 1: Key Enzymes in the Biosynthesis of the 8-Hydroxygeranyl Moiety and Downstream Iridoids

| Enzyme Name | Abbreviation | Enzyme Class | Gene/Homologue Example | Function |

| Geraniol 8-oxidase | G8O | Cytochrome P450 monooxygenase | CYP76B6 (C. roseus) | Catalyzes the hydroxylation of geraniol to 8-hydroxygeraniol. |

| 8-hydroxygeraniol oxidoreductase | 8-HGO | Alcohol dehydrogenase | CrHGO (C. roseus) | Oxidizes 8-hydroxygeraniol to 8-oxogeranial. |

| Iridoid Synthase | ISY | Short-chain dehydrogenase/reductase | CrISY (C. roseus), OeISY (O. europaea) | Catalyzes the reductive cyclization of 8-oxogeranial. |

Enzymatic Reaction Mechanisms and Catalytic Cycles

The enzymatic reactions that lead to the formation and transformation of the 8-hydroxygeranyl moiety involve complex and specific catalytic mechanisms.

The hydroxylation of geraniol at the C8 position by Geraniol 8-oxidase (G8O) , a cytochrome P450 enzyme, follows the canonical P450 catalytic cycle. This cycle involves the activation of molecular oxygen by the heme iron center of the enzyme. The substrate, geraniol, binds to the active site, followed by the reduction of the heme iron. Molecular oxygen then binds to the reduced iron, and subsequent protonation and cleavage of the O-O bond generate a highly reactive iron-oxo species. This species abstracts a hydrogen atom from the C8 methyl group of geraniol, followed by the rebound of the hydroxyl group to the carbon center, resulting in the formation of 8-hydroxygeraniol.

The mechanism of Iridoid Synthase (ISY) is particularly noteworthy as it involves a reductive cyclization. ISY first reduces the α,β-unsaturated aldehyde of 8-oxogeranial to form a reactive enol intermediate, (S)-8-oxocitronellal. researchgate.net This is followed by a cyclization reaction to form the iridoid scaffold. Several mechanistic possibilities have been proposed for the cyclization step, including a Michael addition or a hetero-Diels-Alder reaction. researchgate.net The active site of ISY contains key amino acid residues, such as Lys146 and Tyr178, which are crucial for orienting the substrate and facilitating the stereoselective hydride attack for the initial reduction. researchgate.net

The potential enzymatic formation of this compound from 8-hydroxygeraniol would likely be catalyzed by an acetyltransferase . In such a reaction, the hydroxyl group of 8-hydroxygeraniol would act as a nucleophile, attacking the carbonyl carbon of an acetyl donor, typically acetyl-CoA. This would proceed through a transferase mechanism, likely involving a covalent enzyme-acetyl intermediate or a direct transfer of the acetyl group to the substrate, resulting in the formation of this compound and the release of Coenzyme A.

Chemical Synthesis and Chemo Enzymatic Approaches

Total Synthesis from Basic Precursors

Early approaches to the synthesis of 8-hydroxygeraniol, the precursor to 8-hydroxygeranyl acetate (B1210297), involved multi-step sequences starting from fundamental building blocks. nih.govorgsyn.org

In 1970, two independent multi-step synthetic routes to 8-hydroxygeraniol were reported, starting from levulinaldehyde and dehydrolinalool, respectively. nih.govorgsyn.org While these pathways demonstrated the feasibility of constructing the carbon skeleton from basic precursors, they are often lengthy and less direct compared to more contemporary semisynthetic methods. The specific details of these multi-step sequences, involving a series of reactions to build the carbon chain and introduce the necessary functional groups, highlight the evolution of synthetic strategies over time towards more efficient and atom-economical processes.

Achieving regioselectivity and stereoselectivity is a critical challenge in the synthesis of complex molecules like 8-hydroxygeranyl acetate. While the early total syntheses provided foundational methods, modern synthetic chemistry often employs more advanced techniques to control the precise arrangement of atoms. Chemo-enzymatic approaches, for instance, can offer high stereoselectivity in the synthesis of terpenoids. mdpi.com The inherent chirality of enzymes can be harnessed to produce specific stereoisomers, which is often difficult to achieve through purely chemical means. mdpi.com

Semisynthesis from Related Monoterpenoids

A more direct and commonly employed strategy for the synthesis of this compound is the functionalization of readily available monoterpenoids, such as geranyl acetate.

The most prevalent semisynthetic route to this compound involves the regioselective allylic oxidation of geranyl acetate. nih.govnih.gov This method takes advantage of the inherent reactivity of the allylic positions in the geranyl acetate molecule.

The oxidation of geranyl acetate to this compound is effectively catalyzed by selenium dioxide (SeO₂) in the presence of a co-oxidant, typically tert-butyl hydroperoxide (TBHP). nih.govevitachem.comadichemistry.comchem-station.com This catalytic system is known for its ability to selectively oxidize allylic C-H bonds. chem-station.com The reaction proceeds via an initial ene reaction followed by a nih.govmdpi.com-sigmatropic rearrangement. chem-station.com The use of TBHP allows for the use of catalytic amounts of the toxic selenium dioxide, as it reoxidizes the selenium species in the catalytic cycle. adichemistry.com This chemo- and regioselective oxidation preferentially occurs at the C8-methyl group of geranyl acetate. nih.govnih.gov

The choice of reagents is critical for the success of this transformation. The combination of selenium dioxide and tert-butyl hydroperoxide has proven to be a reliable system for this specific allylic hydroxylation.

| Reagent | Role | Reference |

|---|---|---|

| Selenium Dioxide (SeO₂) | Catalyst for allylic oxidation | nih.govevitachem.com |

| tert-Butyl Hydroperoxide (TBHP) | Co-oxidant, regenerates the active selenium species | nih.govadichemistry.com |

The efficiency of the selenium dioxide-catalyzed oxidation of geranyl acetate is highly dependent on the reaction conditions. Key parameters that have been optimized include the stoichiometry of the reagents, reaction temperature, and reaction time.

An optimized protocol involves stirring geranyl acetate with a catalytic amount of selenium dioxide (e.g., 0.4 equivalents) and a stoichiometric amount of tert-butyl hydroperoxide (e.g., 3.1 equivalents) in a suitable solvent like dichloromethane (B109758) at room temperature (23 °C) for a short duration, typically around 1.5 hours. nih.gov These conditions have been shown to provide good yields of the desired this compound while minimizing the formation of byproducts. nih.gov

Further studies have explored variations in the catalytic system and reaction conditions to improve yields and selectivity. For instance, adsorbing selenium dioxide and tert-butyl hydroperoxide on silica (B1680970) gel has been reported to enhance the selectivity for the oxidation of allylic methyl groups. researchgate.net Microwave irradiation has also been investigated as a method to accelerate the reaction, although in some cases this can lead to the formation of the corresponding aldehyde as the exclusive product. researchgate.net

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Catalyst | Selenium Dioxide (0.4 equiv.) | nih.gov |

| Co-oxidant | tert-Butyl Hydroperoxide (3.1 equiv.) | nih.gov |

| Solvent | Dichloromethane | nih.gov |

| Temperature | 23 °C | nih.gov |

| Reaction Time | 1.5 hours | nih.gov |

Deacetylation Strategies to Yield 8-Hydroxygeraniol

The conversion of this compound to 8-hydroxygeraniol is a critical final step in several synthetic routes. This deacetylation can be accomplished through straightforward chemical hydrolysis.

A common and effective method involves methanolysis, where this compound is treated with a base in methanol (B129727). For instance, a highly efficient protocol utilizes potassium carbonate (K₂CO₃) in methanol at room temperature. This process smoothly removes the acetyl group, leading to the formation of 8-hydroxygeraniol in high yield. One reported procedure demonstrates an 83% yield for this conversion on a multi-millimole scale, highlighting its practicality and scalability. nih.gov The reaction is typically stirred for a few hours, after which the solvent is removed, and the product is isolated through aqueous workup and extraction. nih.gov

| Reaction | Reagents and Conditions | Product | Yield | Reference |

| Deacetylation | This compound, K₂CO₃, Methanol, 23°C, 2.5 h | 8-Hydroxygeraniol | 83% | nih.gov |

Biocatalytic and Chemoenzymatic Synthesis

Biocatalytic and chemoenzymatic approaches offer greener and more selective alternatives to purely chemical methods for the synthesis of terpenoids like this compound. These strategies leverage the high specificity of enzymes to perform challenging chemical transformations.

Enzymes, particularly lipases and esterases, are widely employed in the synthesis and modification of terpenyl esters. The enzymatic synthesis of geranyl acetate, a closely related precursor, has been extensively studied and provides a model for the production of this compound. Lipases catalyze the esterification of an alcohol (like geraniol (B1671447) or 8-hydroxygeraniol) with an acyl donor (like acetic acid or vinyl acetate).

For instance, lipase (B570770) from Pseudomonas fluorescens has been identified as an optimal enzyme for the transesterification of geraniol with vinyl acetate, achieving yields of up to 99%. jst.go.jp Similarly, an esterase from the inflorescence of palmarosa (Cymbopogon martinii) has been shown to hydrolyze geranyl acetate to geraniol. nih.gov This "geranyl acetate cleaving esterase" (GAE) operates optimally at a pH of 8.5 and can hydrolyze 75% of the substrate in 24 hours. nih.gov Furthermore, an acetylesterase (Aes) from E. coli has also been identified as being capable of hydrolyzing geranyl acetate to geraniol, a reaction that can be controlled during fermentation to increase product yield. nih.gov These examples of enzymatic acylation and deacetylation for geranyl acetate suggest that similar enzymatic strategies could be applied to the synthesis and hydrolysis of this compound.

| Enzyme | Reaction Type | Substrate | Product | Key Findings | Reference |

| Pseudomonas fluorescens lipase | Transesterification | Geraniol & Vinyl Acetate | Geranyl Acetate | 99% yield achieved. | jst.go.jp |

| Geranyl Acetate Cleaving Esterase (GAE) | Hydrolysis | Geranyl Acetate | Geraniol | Optimal pH 8.5; 75% hydrolysis in 24h. | nih.gov |

| E. coli Acetylesterase (Aes) | Hydrolysis | Geranyl Acetate | Geraniol | Involved in the interconversion of geranyl acetate and geraniol in vivo. | nih.gov |

Combining chemical and biological synthesis steps into a chemoenzymatic route can harness the strengths of both approaches. A plausible integrated synthesis for 8-hydroxygeraniol, the deacetylated form of this compound, involves a chemical oxidation step followed by an enzymatic hydrolysis step.

This process would begin with the chemical synthesis of geranyl acetate, which is readily available. The geranyl acetate then undergoes a chemo- and regioselective oxidation, for example using selenium dioxide (SeO₂) and tert-butyl hydroperoxide, to introduce a hydroxyl group at the C8 position, yielding this compound. nih.gov Following this chemical step, an enzymatic deacetylation could be employed. Based on existing research, an esterase, such as the one found in palmarosa or the acetylesterase from E. coli, could be used to specifically hydrolyze the acetate group to yield 8-hydroxygeraniol. nih.govnih.gov

Chemical Reactivity and Derivatization Studies

Esterification Reactions

The hydroxyl group in 8-hydroxygeranyl acetate (B1210297) can undergo esterification reactions with various carboxylic acids or their derivatives. This process involves the formation of a new ester linkage at the C-8 position. Such reactions are significant for modifying the compound's properties for specific applications. For instance, it can react with different alcohols under acidic conditions to produce a variety of esters. evitachem.com This type of transformation is a fundamental reaction in organic synthesis, allowing for the introduction of diverse functional groups and the creation of a library of related compounds with potentially different biological activities or physical properties.

Oxidation and Reduction Chemistry

The chemical nature of 8-hydroxygeranyl acetate allows for both oxidation and reduction reactions, targeting different parts of the molecule.

Oxidation: The primary hydroxyl group of this compound is susceptible to oxidation. Further oxidation can convert the hydroxyl group into a carbonyl group, leading to the formation of aldehydes or ketones. evitachem.com A key synthetic route to this compound itself involves a selective oxidation of geranyl acetate at the C-8 position using selenium dioxide (SeO₂) as a catalyst. evitachem.comorgsyn.org This reaction highlights the ability to selectively functionalize the terminal methyl group of the geranyl moiety.

Reduction: While less commonly the primary focus of derivatization for this specific compound, the ester functional group could theoretically be reduced to the corresponding alcohol, yielding 8-hydroxygeraniol. However, a more direct and common method to obtain 8-hydroxygeraniol is through the deacetylation of this compound. orgsyn.orgnih.gov

A widely used protocol for the synthesis of 8-hydroxygeraniol from geranyl acetate involves a two-step process:

Oxidation: Geranyl acetate is treated with selenium dioxide and a co-oxidant like tert-butyl hydroperoxide at room temperature. orgsyn.orgnih.gov This selectively hydroxylates the C-8 position to yield this compound.

Deacetylation (Methanolysis): The resulting this compound is then treated with a base, such as potassium carbonate (K₂CO₃), in methanol (B129727). orgsyn.orgnih.gov This step removes the acetate group to afford 8-hydroxygeraniol in high yield. nih.gov

The following table summarizes the reagents and conditions for this two-step conversion:

| Step | Reagents | Solvent | Temperature | Duration | Yield |

| Oxidation of Geranyl Acetate | Selenium dioxide (SeO₂), tert-butyl hydroperoxide | Dichloromethane (B109758) (CH₂Cl₂) | 23 °C | 1.5 h | ~64% |

| Deacetylation of this compound | Potassium carbonate (K₂CO₃) | Methanol (MeOH) | 23 °C | 2.5 h | ~83% |

This data is compiled from a representative synthesis of 8-hydroxygeraniol. nih.gov

Formation of Analogues and Structural Variants (e.g., 8-oxogeranyl acetate, 8-carboxygeranyl acetate)

The reactivity of the hydroxyl group in this compound serves as a gateway to producing a variety of structural analogues.

8-Oxogeranyl acetate: As mentioned, the oxidation of the C-8 hydroxyl group can yield the corresponding aldehyde, 8-oxogeranyl acetate. This transformation introduces a carbonyl functionality, which can be a site for further chemical modifications, such as aldol (B89426) reactions or reductive aminations.

8-Carboxygeranyl acetate: Further oxidation of the C-8 hydroxyl group, past the aldehyde stage, would lead to the formation of 8-carboxygeranyl acetate. This carboxylic acid derivative introduces a new level of functionality, allowing for the formation of amides, esters, and other acid-derived functional groups.

The formation of these analogues is a key strategy in medicinal chemistry and materials science for creating novel molecules with tailored properties.

Mechanistic Investigations of Chemical Transformations

The selenium dioxide-mediated oxidation of geranyl acetate to this compound is a well-studied reaction. The mechanism is believed to proceed through an ene reaction followed by a orgsyn.orgnih.gov-sigmatropic rearrangement. This process allows for the highly selective introduction of a hydroxyl group at an allylic position.

The deacetylation of this compound with potassium carbonate in methanol is an example of a base-catalyzed transesterification or methanolysis. The methoxide (B1231860) ion, formed in situ from the reaction of potassium carbonate with methanol, acts as a nucleophile, attacking the carbonyl carbon of the acetate group. This leads to the formation of a tetrahedral intermediate, which then collapses to release 8-hydroxygeraniol and methyl acetate. The use of a mild base like potassium carbonate is crucial to avoid unwanted side reactions, such as epoxide formation, which can occur with stronger bases. evitachem.com

Biological Functions and Mechanistic Roles in Non Human Systems

Role as a Metabolic Intermediate in Organisms

8-Hydroxygeranyl acetate (B1210297) is primarily recognized for its role as a transient metabolic intermediate in the biosynthesis of monoterpene indole (B1671886) alkaloids (MIAs), a large and diverse group of natural products with significant pharmacological activities. nih.govnih.govorgsyn.org Its formation is a critical step in the pathway that converts geranyl acetate into 8-hydroxygeraniol, a pivotal precursor for all MIAs. nih.govnih.govorgsyn.org

The conversion of geranyl acetate to 8-hydroxygeraniol is a two-step process. The first step involves a regioselective oxidation of geranyl acetate to form 8-hydroxygeranyl acetate. nih.govorgsyn.org This is followed by deacetylation to yield 8-hydroxygeraniol. nih.govorgsyn.org The development of efficient laboratory protocols for this conversion has been instrumental in enabling further biosynthetic studies of the complex MIA pathways. nih.govnih.govorgsyn.org The availability of 8-hydroxygeraniol, facilitated by its synthesis via this compound, allows researchers to investigate the subsequent enzymatic steps leading to the vast array of over 3000 known MIAs. nih.gov

Table 1: Biosynthetic Pathway from Geranyl Acetate to 8-Hydroxygeraniol

| Step | Starting Material | Intermediate | Product | Key Transformation |

| 1 | Geranyl acetate | This compound | - | Regioselective oxidation |

| 2 | This compound | - | 8-Hydroxygeraniol | Deacetylation |

Biochemical Substrate Specificity Studies (e.g., with Farnesyl Diphosphate (B83284) Synthase)

Currently, there is a lack of specific research in the available scientific literature detailing the biochemical substrate specificity of this compound with enzymes such as Farnesyl Diphosphate Synthase (FPPS). FPPS is a key enzyme in the biosynthesis of isoprenoids, catalyzing the sequential condensation of isopentenyl diphosphate (IPP) with dimethylallyl diphosphate (DMAPP) and geranyl diphosphate (GPP) to form farnesyl diphosphate (FPP). nih.govnih.gov The substrate specificity of FPPS is typically directed towards these diphosphate-containing molecules. nih.govnih.gov

In Vitro Cellular and Molecular Mechanisms

There is currently no scientific evidence available to suggest that this compound inhibits mast cell degranulation in cellular models. Research into the inhibition of mast cell degranulation focuses on a variety of other compounds, but this compound has not been identified as a significant player in this area. nih.govnih.govrsc.orgresearchgate.netspringernature.com

Beyond its established role as a metabolic intermediate in the biosynthesis of monoterpene indole alkaloids, there are no other widely reported specific biochemical activities of this compound in non-human contexts in the current scientific literature. Its transient nature in biosynthetic pathways may contribute to this lack of broader characterization.

Ecological and Inter-Species Interactions

While terpenoids and their derivatives, including acetate esters, are widely recognized for their roles in plant defense against herbivores and pathogens, a specific function for this compound in these mechanisms has not been explicitly detailed in the available research. researcher.liferesearchgate.net Plants can release a variety of volatile organic compounds, including terpenoid acetates, in response to herbivory, which can act as direct deterrents or attract natural enemies of the herbivores. researcher.lifenih.gov However, the specific contribution of this compound to these complex volatile blends and its direct impact on ecological interactions remain to be investigated.

Role in Chemical Communication (e.g., pheromones, allomones in insects or microorganisms)

Extensive research into the chemical ecology of insects and microorganisms has identified a wide array of compounds that mediate chemical communication, including pheromones (intraspecific signals) and allomones (interspecific signals that benefit the emitter). These semiochemicals are often volatile organic compounds, with monoterpenes and their derivatives, such as acetate esters, representing a significant class of these signaling molecules.

Despite the prevalence of related compounds in insect chemical communication, a comprehensive review of the scientific literature reveals no specific, documented role for This compound as a pheromone or allomone in any insect or microorganism species to date.

While its parent compound, geranyl acetate, is a known component of the Nasonov pheromone in honeybees, which is used for orientation and aggregation, there is no evidence to suggest that the hydroxylated form, this compound, serves a similar function. Pheromone research in various insect orders, including Lepidoptera (moths and butterflies) and Coleoptera (beetles), has identified numerous acetate esters as crucial components of sex and aggregation pheromones. For instance, various geranyl and farnesyl esters are recognized as pheromones in several species of click beetles (Agriotes spp.). However, these studies have not identified this compound as an active component.

The current body of scientific knowledge primarily characterizes this compound as an intermediate in the biosynthesis of more complex molecules, such as secologanin, a key precursor to a large group of bioactive indole alkaloids. Its synthesis from geranyl acetate has been described, but its ecological role in chemical communication remains unelucidated.

Further research, including electrophysiological studies and behavioral assays with a wide range of insect and microbial species, would be necessary to determine if this compound plays any role in chemical communication. At present, no such data are available in the peer-reviewed scientific literature.

Advanced Analytical Methodologies for Research Characterization

Chromatographic Separation and Isolation Techniques

Chromatography is a fundamental technique for the separation and purification of 8-Hydroxygeranyl acetate (B1210297). The choice of method depends on the scale and purpose of the separation, ranging from analytical identification to preparative-scale isolation for further research.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like terpenoid acetates. In the context of 8-Hydroxygeranyl acetate, GC, often coupled with a mass spectrometer (GC-MS), is employed for assessing purity and identifying the compound within complex mixtures such as essential oils or reaction products. thepharmajournal.comgcms.cz The technique separates components based on their boiling points and interactions with a stationary phase within a capillary column. nih.gov

Typical GC-MS analysis involves injecting a sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., Helium) through a column. thepharmajournal.com The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification. While specific GC parameters for this compound are not extensively detailed in foundational synthesis literature, a general method can be inferred based on the analysis of similar compounds like geranyl acetate. researchgate.net

Table 1: Representative Gas Chromatography (GC) Parameters for Terpenoid Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm id, 0.25 µm film thickness gcms.cz |

| Carrier Gas | Helium, constant flow mode thepharmajournal.com |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Initial temp ~60-80°C, ramped to ~280-300°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for the separation and quantification of compounds that may not be suitable for GC due to low volatility or thermal instability. For a moderately polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is a common approach. nih.gov In this mode, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727). nih.govnih.gov

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By adjusting the mobile phase composition, either isocratically (constant composition) or through a gradient (changing composition), a fine-tuned separation can be achieved. thermofisher.com Detection is commonly performed using a UV detector, as the double bonds in the this compound structure allow for UV absorbance.

For the isolation of this compound in quantities sufficient for structural elucidation and further study (milligram to gram scale), preparative chromatography is the method of choice. orgsyn.orgresearchgate.netchromatographyonline.com The synthesis of this compound from geranyl acetate via oxidation with selenium dioxide requires a robust purification step to remove unreacted starting material and byproducts. orgsyn.orgevitachem.com

Column chromatography using silica (B1680970) gel is a standard and effective method for this purpose. orgsyn.org The crude product is loaded onto a column packed with silica gel, and a solvent system (eluent) is passed through the column to separate the components based on their polarity. orgsyn.org The progress of the separation can be monitored by Thin-Layer Chromatography (TLC). orgsyn.org

Table 2: Preparative Column Chromatography Conditions for this compound Purification

| Parameter | Condition | Source |

|---|---|---|

| Stationary Phase | Silica gel | orgsyn.org |

| Eluent | Hexane:Ethyl Acetate (EtOAc) mixture (e.g., 1:1) | orgsyn.org |

| Monitoring | TLC on silica gel with p-anisaldehyde stain | orgsyn.org |

| Result | Isolation of this compound as a colorless oil | orgsyn.org |

Spectroscopic and Spectrometric Elucidation

Once a pure sample of this compound is obtained, its chemical structure is confirmed using a combination of spectroscopic and spectrometric techniques.

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound. orgsyn.org

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The data obtained from these analyses are compared against expected values to confirm the successful synthesis of the target molecule. orgsyn.orgorgsyn.org

Table 3: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 5.31–5.38 | m | 2H | C2-H, C6-H |

| 4.58 | d | 2H | C1-H₂ |

| 3.99 | s | 2H | C8-H₂ |

| 2.17 | dt | 2H | C5-H₂ |

| 2.06–2.10 | m | 2H | C4-H₂ |

| 2.05 | s | 3H | Acetate CH₃ |

| 1.70 | s | 3H | C3-CH₃ |

| 1.66 | s | 3H | C7-CH₃ |

| 1.56 | br s | 1H | OH |

Data sourced from Organic Syntheses, 2019, 96, 586-598. orgsyn.org

Table 4: ¹³C NMR Spectroscopic Data for this compound (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| 171.3 | C=O (Acetate) |

| 141.8 | C3 |

| 135.4 | C7 |

| 125.5 | C6 |

| 118.8 | C2 |

| 69.0 | C8 |

| 61.6 | C1 |

| 39.2 | C4 |

| 25.8 | C5 |

| 21.2 | Acetate CH₃ |

| 16.5 | C3-CH₃ |

| 13.8 | C7-CH₃ |

Data sourced from Organic Syntheses, 2019, 96, 586-598. orgsyn.orgorgsyn.org

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound. For this compound, High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is particularly useful. orgsyn.org

HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. In the characterization of this compound, the calculated mass for the sodiated molecule ([M+Na]⁺) is compared to the experimentally found value to confirm its elemental composition (C₁₂H₂₀O₃Na⁺). orgsyn.org

Table 5: High-Resolution Mass Spectrometry (HRMS-ESI) Data for this compound

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Molecular Formula | C₁₂H₂₀O₃ |

| Adduct Ion | [M+Na]⁺ |

| Calculated m/z | 235.1305 |

| Found m/z | 235.1304 |

Data sourced from Organic Syntheses, 2019, 96, 586-598. orgsyn.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are fundamental for the structural elucidation and characterization of organic compounds such as this compound. Infrared (IR) spectroscopy provides information about the functional groups present in a molecule, while Ultraviolet-Visible (UV-Vis) spectroscopy offers insights into its electronic transitions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups: a hydroxyl group (-OH), an acetate ester group (C=O, C-O), and carbon-carbon double bonds (C=C). While a publicly available, detailed spectrum for this compound is not readily found, its expected characteristic absorption bands can be inferred from its structure and comparison to similar compounds. A reference FTIR spectrum has been recorded on a Bruker IFS 85 instrument, though the detailed data is not publicly disseminated nih.gov. The typical IR absorption regions for the functional groups in this compound are summarized in the table below. For comparison, the closely related compound 8-hydroxygeraniol exhibits characteristic peaks at 3305 cm⁻¹ (O-H stretch), 2916 and 2858 cm⁻¹ (C-H stretch), and 1669 cm⁻¹ (C=C stretch) orgsyn.org.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch, broad | 3500 - 3200 |

| Alkane (C-H) | C-H stretch | 3000 - 2850 |

| Alkene (=C-H) | C-H stretch | 3100 - 3000 |

| Ester (C=O) | C=O stretch | ~1735 |

| Ester (C-O) | C-O stretch | 1300 - 1000 |

| Alkene (C=C) | C=C stretch | 1680 - 1640 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: this compound is not expected to show strong absorption in the visible region of the electromagnetic spectrum, as it is a colorless oil orgsyn.org. Its UV absorption is primarily due to the electronic transitions associated with its two non-conjugated carbon-carbon double bonds. These π → π* transitions typically occur in the far UV region, below 200 nm. The ester carbonyl group also exhibits n → π* transitions, which are generally weak and can be observed around 200-210 nm. The lack of an extended conjugated system means significant absorption in the near UV range (200-400 nm) is not anticipated.

Quantitative Analysis in Complex Biological Matrices for Research Purposes

Quantifying this compound in complex biological matrices, such as plant tissues or microbial cultures, presents significant analytical challenges. The complexity of these matrices, which contain numerous other metabolites, requires highly selective and sensitive analytical methods to ensure accurate quantification. Chromatographic separation coupled with mass spectrometry is the approach of choice for this purpose.

Method Development for Metabolomic Studies

Metabolomics aims to comprehensively identify and quantify all small molecules in a biological sample. Developing a robust method for including this compound in such studies is critical for understanding its role in metabolism. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful platforms for metabolomic analysis nih.govlcms.cz.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like monoterpenes and their derivatives mdpi.com. For this compound, derivatization may be necessary to increase its volatility and thermal stability, particularly by silylating the hydroxyl group. Method development would involve optimizing several parameters:

Sample Extraction: A solvent extraction, for instance with ethyl acetate or a hexane/isopropanol mixture, is typically used to isolate terpenes from the biological matrix. Solid-Phase Microextraction (SPME) is another viable technique for extracting volatile compounds from the headspace of a sample, which can be directly coupled with GC-MS analysis copernicus.orgnih.gov.

GC Separation: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5MS) is generally effective for separating terpenes. The oven temperature program must be optimized to achieve baseline separation of this compound from isomeric and related compounds mdpi.com.

MS Detection: Mass spectrometry is used for detection and quantification. Electron Ionization (EI) is a common ionization technique. For quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes are employed to enhance sensitivity and selectivity by monitoring specific mass-to-charge ratio (m/z) fragments of the target analyte nih.gov.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a versatile technique that can analyze a wide range of metabolites, including those that are not amenable to GC-MS without derivatization thermofisher.comscispace.com.

Chromatographic Separation: Reversed-phase liquid chromatography (RPLC) using a C18 column is a common starting point for separating semi-polar compounds like this compound nih.gov. A gradient elution with water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium acetate, is optimized to achieve good peak shape and separation.

Ionization and Detection: Electrospray Ionization (ESI) is the most frequently used ionization method in LC-MS-based metabolomics as it is a "soft" ionization technique that typically produces intact molecular ions nih.govscispace.com. For quantitative analysis, tandem mass spectrometry (MS/MS) operating in MRM mode provides high selectivity and sensitivity, making it the gold standard for targeted quantification in complex matrices nih.gov.

| Parameter | GC-MS Method Development | LC-MS/MS Method Development |

| Sample Prep | Solvent extraction, SPME, derivatization (e.g., silylation) | Solvent extraction, solid-phase extraction (SPE) |

| Separation | Capillary column (e.g., DB-5MS), temperature programming | C18 reversed-phase column, gradient elution |

| Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

| Quantification | Internal or external standards | Stable isotope-labeled internal standards preferred |

Isotope Labeling for Pathway Tracing

Isotope labeling is an indispensable tool for elucidating biosynthetic pathways and tracing the metabolic fate of compounds in biological systems nih.gov. By introducing molecules enriched with stable isotopes (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O) into a system, researchers can track the incorporation of these labels into downstream metabolites.

This compound is a known intermediate in the biosynthesis of monoterpene indole (B1671886) alkaloids (MIAs), a large class of pharmaceutically important plant natural products evitachem.comrsc.org. Isotope labeling studies have been crucial in defining the steps of this complex pathway researchgate.netnih.gov.

A typical pathway tracing experiment involving this compound would proceed as follows:

Synthesis of Labeled Precursor: A precursor to this compound, such as geranyl diphosphate (B83284) (GPP) or geraniol (B1671447), is synthesized with one or more ¹³C or ²H atoms.

Administration: The labeled precursor is supplied to the biological system under investigation (e.g., plant cell cultures, engineered yeast, or whole plants).

Metabolite Extraction and Analysis: After a specific incubation period, metabolites are extracted from the system. The extracts are then analyzed using mass spectrometry (GC-MS or LC-MS/MS).

Tracing the Label: The mass spectrometer detects the mass shift in this compound and subsequent downstream products (like secologanin and strictosidine) due to the incorporated stable isotopes. This provides definitive evidence of the precursor-product relationship and allows for the mapping of the biosynthetic pathway.

This approach not only confirms the role of this compound as an intermediate but also allows for the quantitative measurement of metabolic flux through different branches of the pathway elifesciences.org.

Future Directions and Research Applications

Metabolic Engineering for Enhanced Biosynthesis in Model Organisms

Metabolic engineering offers a powerful strategy for the overproduction of valuable plant-derived natural products in microbial hosts, providing a sustainable and scalable alternative to chemical synthesis or extraction from native sources. nih.gov The engineering of model organisms such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae for 8-hydroxygeranyl acetate (B1210297) production is a promising area of research. pnnl.govgenscript.com These efforts typically focus on several key strategies to optimize the metabolic flux towards the target molecule.

Key strategies for engineering microbial hosts for 8-hydroxygeranyl acetate production include:

Enhancing Precursor Supply: The biosynthesis of all terpenoids, including this compound, begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Overexpression of genes in the native mevalonate (MVA) pathway in yeast or the heterologous MVA pathway in E. coli can significantly increase the pool of these precursors, driving flux towards the desired product. pnnl.gov

Pathway Construction and Optimization: This involves introducing and optimizing the expression of the specific enzymes required to convert the C5 precursors into this compound. This includes geranyl pyrophosphate synthase (GPPS), which forms the C10 backbone, followed by enzymes responsible for hydroxylation and acetylation. Fine-tuning the expression levels of these enzymes is crucial to prevent the accumulation of toxic intermediates and to balance the metabolic load on the host cell. nih.gov

Dynamic Regulation: To mitigate the potential toxicity of intermediate compounds or the metabolic burden of a highly active biosynthetic pathway, dynamic control strategies can be implemented. These systems use biosensors or inducible promoters to separate the production phase from the cell growth phase, maximizing both biomass accumulation and final product titer. nih.gov

| Strategy | Target | Model Organism | Potential Outcome |

| Precursor Pathway Engineering | Mevalonate (MVA) Pathway | Saccharomyces cerevisiae, Escherichia coli | Increased supply of geranyl pyrophosphate (GPP) |

| Enzyme Overexpression | Geraniol (B1671447) 8-hydroxylase, Acetyltransferase | Saccharomyces cerevisiae | Efficient conversion of geraniol to this compound |

| Host Strain Modification | Deletion of competing pathways | Escherichia coli | Reduced flux to unwanted byproducts, increasing yield |

| Dynamic Metabolic Control | Inducible promoters for pathway genes | Saccharomyces cerevisiae | Separation of cell growth and production phases for improved viability and titer |

Synthetic Biology Approaches for Novel Pathway Elucidation

Synthetic biology provides a systematic framework for discovering, understanding, and engineering novel biosynthetic pathways. nih.gov The elucidation of the iridoid biosynthetic pathway, where this compound is a key intermediate, has been significantly advanced by these approaches. pnas.orgnih.gov Future research will continue to employ these tools to uncover new enzymatic functions and construct novel pathways for producing both natural and non-natural compounds.

A key success in this area has been the identification and characterization of iridoid synthase (ISY), a critical enzyme that catalyzes the reductive cyclization of 8-oxogeranial to form the characteristic iridoid scaffold. nih.gov This discovery was facilitated by heterologous expression of candidate genes identified through transcriptomics in plant hosts like Nicotiana benthamiana or microbial systems, followed by chemical analysis of the resulting products. nih.gov

Future synthetic biology efforts may focus on:

Enzyme Prospecting: Mining genomic and transcriptomic data from diverse plant species to identify novel hydroxylases, acetyltransferases, and cyclases with different substrate specificities or improved catalytic efficiencies.

Pathway Refactoring: Reconstructing the biosynthetic pathway in a modular fashion within a microbial host. nih.gov This allows for the systematic testing of different enzyme homologs and the optimization of the pathway in a controlled genetic background, free from the complex regulatory networks of the native plant. youtube.com

Cell-Free Systems: Utilizing cell-free protein synthesis and enzyme screening techniques to rapidly test the function of many candidate enzymes in vitro, accelerating the pace of gene discovery and pathway characterization. youtube.com

| Synthetic Biology Tool | Application in Pathway Elucidation | Example |

| Transcriptome Analysis | Identification of candidate biosynthetic genes | Correlating gene expression with metabolite accumulation in Catharanthus roseus researchgate.net |

| Heterologous Expression | Functional characterization of enzymes | Expressing candidate iridoid synthase genes in N. benthamiana to confirm activity nih.gov |

| Pathway Reconstruction | Building and optimizing pathways in a chassis organism | Assembling the early iridoid pathway in S. cerevisiae to produce pathway intermediates nih.gov |

| Protein Engineering | Modifying enzyme function | Altering the substrate specificity of a terpene synthase to accept new precursors |

Development of Chemical Biology Tools and Probes

Chemical biology employs small molecules to study and manipulate biological systems. mskcc.org this compound, as a specific biosynthetic intermediate, provides an excellent scaffold for the development of chemical probes to investigate the enzymes involved in iridoid and monoterpene indole (B1671886) alkaloid biosynthesis. nih.gov These tools are essential for understanding enzyme mechanisms, identifying new protein-protein interactions, and screening for enzyme inhibitors. youtube.com

The development of probes based on this compound could involve several modifications:

Affinity-Based Probes: Attaching a tag, such as biotin, to the this compound molecule. This would allow for the "pull-down" and identification of enzymes and other proteins that bind to it from a complex cellular mixture.

Fluorescent Probes: Incorporating a fluorescent group would enable researchers to visualize the localization of the molecule within cells or to develop high-throughput screening assays for enzymes that act upon it.

Photo-Affinity Labels: These probes contain a photoreactive group that, upon exposure to UV light, forms a covalent bond with any nearby proteins. This technique is highly effective for irreversibly labeling and identifying binding partners, including transiently interacting enzymes. nih.gov

These chemical tools can provide insights that are complementary to genetic approaches and are crucial for translating biological discoveries into practical applications. mskcc.orgox.ac.uk

| Probe Type | Modification to this compound | Research Application |

| Affinity Probe | Addition of a biotin tag | Identification of binding proteins (e.g., hydroxylases, transferases) via pull-down assays |

| Fluorescent Probe | Conjugation with a fluorophore (e.g., FITC) | Visualization of subcellular localization; development of enzyme activity assays |

| Photo-Affinity Label | Incorporation of a photoreactive group (e.g., benzophenone) | Covalent capture and identification of interacting enzymes in situ |

| Mechanism-Based Inhibitor | Synthesis of a reactive analog | Probing the active site and mechanism of a target enzyme |

Applications in Biomaterials and Specialty Chemicals (Non-Flavor/Fragrance, Non-Medicinal, Non-Clinical)

While monoterpenes like geraniol and its derivatives are well-known for their use in fragrances and as potential therapeutic agents, there is growing interest in their application as building blocks for novel biomaterials and specialty chemicals. researchgate.netnih.govresearchgate.net The functional groups present in this compound—a primary alcohol, an acetate ester, and two double bonds—offer multiple handles for chemical modification and polymerization.

Potential future applications in these non-traditional areas include:

Polymer Synthesis: The hydroxyl group and the double bonds can be used in polymerization reactions. For example, the hydroxyl group could serve as an initiator for ring-opening polymerization to create biodegradable polyesters. The double bonds could be utilized in addition polymerization or cross-linking reactions to form novel polymer networks with unique material properties.

Specialty Solvents: Ester compounds are widely used as industrial solvents. The specific structure of this compound could lead to its development as a green, bio-derived solvent with tailored properties for specific chemical processes.

Functional Additives: The amphiphilic nature of the molecule could make it a useful surfactant or emulsifier in specialized formulations. Furthermore, its derivatization could lead to the creation of additives that impart specific properties, such as plasticity or surface adhesion, to other materials.

Research in this area is still nascent, but the drive towards a bio-based economy makes the exploration of renewable chemical feedstocks like this compound for materials applications a high-priority research direction.

| Potential Application | Relevant Chemical Feature | Description of Use |

| Renewable Monomers | Hydroxyl group, C=C double bonds | Can be used to synthesize polyesters, polyethers, or cross-linked polymers for biodegradable plastics or resins. |

| Bio-based Plasticizers | Ester functionality and flexible carbon chain | Could be incorporated into brittle polymers like PVC or PLA to increase flexibility and durability. |

| Specialty Surfactants | Amphiphilic character (polar head, non-polar tail) | Can be used as an emulsifying or dispersing agent in complex formulations for coatings or inks. |

| Platform Chemical | Multiple functional groups | Serves as a versatile starting material for the synthesis of other higher-value specialty chemicals through targeted chemical modifications. |

Q & A

Q. What are the key steps in synthesizing 8-hydroxygeranyl acetate, and how can reaction conditions be optimized for reproducibility?

The synthesis involves oxidizing geranyl acetate using selenium dioxide (SeO₂) and tert-butyl hydroperoxide (TBHP) in dichloromethane at 23°C. Critical steps include:

- Catalyst preparation : Flame-dried glassware and nitrogen atmosphere to prevent moisture interference .

- Reaction monitoring : Stirring for 1.5 hours, followed by purification via flash chromatography (hexanes/EtOAc gradient) to achieve 64% yield .

- Characterization : ¹H NMR (CDCl₃, 500 MHz) confirms structure with peaks at δ 5.39–5.31 (olefinic protons), 4.58 (acetate methylene), and 2.05 (acetate methyl group) . Optimization tips: Adjust TBHP equivalents (3.1 equiv in the protocol) and reaction time to balance yield and byproduct formation.

Q. How should researchers interpret the ¹H NMR spectral data of this compound to verify purity?

Key spectral markers include:

- Olefinic protons : Multiplet at δ 5.39–5.31 ppm for the trisubstituted double bonds.

- Acetate group : Singlet at δ 2.05 ppm (3H) for the acetyl methyl .

- Hydroxy group : Broad signal absence in the acetate form, confirming successful acetylation. Methodological note: Compare with literature values and use 1,3,5-trimethoxybenzene as an internal standard for quantitative analysis .

Advanced Research Questions

Q. What strategies can address low yields or instability during this compound synthesis?

Common challenges and solutions:

- Byproduct formation : Use fresh SeO₂ and TBHP to minimize side reactions. Monitor reaction progress via TLC (Rf = 0.43 in 2:1 hexanes/EtOAc) .

- Instability : Store the compound at -20°C under inert gas. Avoid prolonged exposure to light or moisture, which can hydrolyze the acetate group .

- Scale-up issues : Maintain a 0.20 M concentration in dichloromethane to prevent exothermic side reactions.

Q. How can researchers resolve discrepancies in reported spectral data for this compound?

Contradictions may arise from:

- Solvent effects : Ensure consistent use of CDCl₃ for NMR, as DMSO-d₆ can shift hydroxy proton signals.

- Instrument calibration : Validate spectrometer settings (e.g., 400 MHz vs. 500 MHz) and reference internal standards .

- Purification artifacts : Trace solvents (e.g., EtOAc) may persist; re-purify via column chromatography and analyze by GC-MS for confirmation.

Q. What experimental designs are suitable for studying this compound’s role in lipid metabolism or signaling pathways?

Proposed methodologies:

- In vitro assays : Incubate with lipid bilayers or liposomes to assess membrane interaction using fluorescence anisotropy .

- Enzyme studies : Test acetyltransferase or esterase activity via LC-MS quantification of hydrolysis products.

- Isotopic labeling : Introduce ¹³C at the acetate moiety to track metabolic incorporation in cell cultures .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound in the lab?

- Hazard mitigation : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation or skin contact, as the compound is classified as hazardous .

- Waste disposal : Neutralize acidic byproducts (e.g., TBHP residues) with saturated NaHCO₃ before disposal .

- Emergency response : Review Safety Data Sheets (SDS) for first-aid measures, including eye irrigation with water for 15 minutes upon exposure .

Q. How can researchers ensure reproducibility in kinetic studies of this compound reactions?

- Control variables : Document temperature (±0.5°C), solvent batch, and catalyst activation (e.g., SeO₂ purity).

- Statistical rigor : Use triplicate experiments and report standard deviations. For enzyme kinetics, apply Michaelis-Menten or Lineweaver-Burk analysis .

Data Presentation and Validation

Q. What analytical techniques complement NMR for confirming this compound’s structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.